molecular formula C7H9FN2O B567294 (5-Fluoro-6-methoxypyridin-3-YL)methanamine CAS No. 1211532-92-1

(5-Fluoro-6-methoxypyridin-3-YL)methanamine

Cat. No.: B567294
CAS No.: 1211532-92-1
M. Wt: 156.16
InChI Key: MTLXOBLQKWSCEP-UHFFFAOYSA-N
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Description

(5-Fluoro-6-methoxypyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 6-position, and a methanamine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-6-methoxypyridin-3-YL)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-hydroxypyridine.

    Fluorination: The hydroxyl group at the 5-position is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amination: The final step involves the conversion of the 3-position to a methanamine group using a reductive amination process with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

(5-Fluoro-6-methoxypyridin-3-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-6-methoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

    (5-Fluoro-6-chloropyridin-3-YL)methanamine: Similar structure but with a chlorine atom instead of a methoxy group.

    (5-Fluoro-6-hydroxypyridin-3-YL)methanamine: Contains a hydroxyl group instead of a methoxy group.

    (5-Fluoro-6-methylpyridin-3-YL)methanamine: Features a methyl group instead of a methoxy group.

Uniqueness: (5-Fluoro-6-methoxypyridin-3-YL)methanamine is unique due to the presence of both a fluorine and a methoxy group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of substituents can influence its electronic properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(5-fluoro-6-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXOBLQKWSCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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